REACTION_SMILES
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[Cl:1][c:2]1[cH:3][cH:4][n:5][c:6]2[cH:7][c:8]([Cl:12])[cH:9][cH:10][c:11]12.[F:13][c:14]1[cH:15][cH:16][c:17]([OH:20])[cH:18][cH:19]1.[c:21]1([CH3:22])[c:23]([CH3:24])[cH:25][cH:26][cH:27][cH:28]1>>[c:2]1([O:20][c:17]2[cH:16][cH:15][c:14]([F:13])[cH:19][cH:18]2)[cH:3][cH:4][n:5][c:6]2[cH:7][c:8]([Cl:12])[cH:9][cH:10][c:11]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1ccc2c(Cl)ccnc2c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1ccc(F)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1C
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Name
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Type
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product
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Smiles
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Fc1ccc(Oc2ccnc3cc(Cl)ccc23)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |